2-溴-5-(甲硫基)噻吩

描述

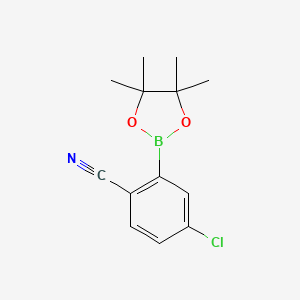

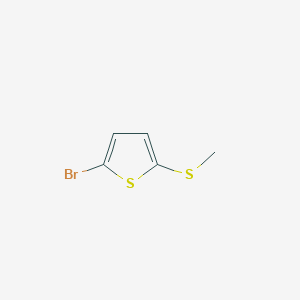

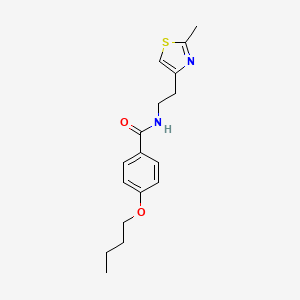

2-Bromo-5-(methylthio)thiophene is a chemical compound with the CAS Number: 86369-96-2 . It is a liquid at room temperature and is stored at temperatures between 2-8°C . It is used as a precursor for drugs and optical materials . It is also a nontransferable ligand for cuprates and a heterocyclic building block for cross-coupling reactions and C-H arylations .

Synthesis Analysis

The synthesis of trisubstituted thiophenes involves a halogen dance reaction at 2-Bromo-5-methylthiophene . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular weight of 2-Bromo-5-(methylthio)thiophene is 209.13 . The InChI code is 1S/C5H5BrS2/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 and the InChI key is MGVNQIPBQAYMFD-UHFFFAOYSA-N .Chemical Reactions Analysis

2-Bromo-5-(methylthio)thiophene is a useful precursor for drugs and optical materials. It is a nontransferable ligand for cuprates, a heterocyclic building block for cross-coupling reactions, and C-H arylations . It is also a unique oxidant for benzylic dehydrogenation of heteroarenes .Physical And Chemical Properties Analysis

The boiling point of 2-Bromo-5-(methylthio)thiophene is 65°C (15mmHg) and its density is 1.552 g/mL at 25°C . It is soluble in most organic solvents, such as CH2Cl2, EtOAc, THF, Et2O, acetone, MeOH, MeCN, PhMe, and hexanes .科学研究应用

Medicinal Chemistry

Thiophene and its substituted derivatives, including “2-Bromo-5-(methylthio)thiophene”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Antithrombolytic Activity

“2-Bromo-5-(methylthio)thiophene” has been used in the synthesis of novel series of 2-(bromomethyl)-5-aryl-thiophenes derivatives via Suzuki cross-coupling reactions. These synthesized compounds were screened for their antithrombolytic activity .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can be used to protect metals and other materials from degradation due to environmental exposure .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in a variety of electronic devices, including solar cells, light-emitting diodes (LEDs), and transistors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that uses an organic semiconductor in its channel .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .

Electrochromic Devices

Thiophene compounds have great applications in electrochromic devices . These devices can change their optical properties (such as color) in response to an applied electric field .

Energy Storage Devices

Thiophene compounds are also used in energy storage devices . These devices store energy for later use, such as batteries and supercapacitors .

作用机制

Target of Action

2-Bromo-5-(methylthio)thiophene is a thiophene derivative, which is a class of compounds known for their aromaticity Thiophene derivatives are generally known to undergo electrophilic substitution reactions more readily than benzene, primarily at the 2-position . This suggests that the compound could potentially target any biological molecule that can undergo such reactions.

Mode of Action

It’s known that thiophenes, similar to benzene, undergo electrophilic substitution reactions . The hydrogen at the 2-position of thiophene is particularly susceptible to being replaced by other groups, including metals . This suggests that 2-Bromo-5-(methylthio)thiophene could interact with its targets through similar mechanisms.

Biochemical Pathways

A related thiophene derivative has been proposed to regulate apoptosis signaling pathways via changes in caspase3, bcl-2, and bax expressions related to the glutathione (gsh) pool and glutathione s-transferase (gst) activities . This suggests that 2-Bromo-5-(methylthio)thiophene might have similar effects on these or related pathways.

Result of Action

A related thiophene derivative has been shown to generate selective cytotoxicity on certain cell lines, suggesting potential anticancer activity . It also has antibacterial activity against S. aureus . These findings suggest that 2-Bromo-5-(methylthio)thiophene might have similar effects.

Action Environment

The compound is known to be stable under normal storage conditions (2-8°c)

安全和危害

The safety information for 2-Bromo-5-(methylthio)thiophene includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to the eyes, respiratory system, and skin .

未来方向

属性

IUPAC Name |

2-bromo-5-methylsulfanylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS2/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVNQIPBQAYMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(methylthio)thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B3290245.png)

![4-butyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B3290250.png)

![N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B3290254.png)

![3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290255.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290268.png)

![4-methoxy-3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290271.png)

![Bis({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3290297.png)